1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol 1-(3-hydroxy-3-methylpent-4-en-1-yl)-2,5,5,8a-tetramethyl-decahydronaphthalen-2-ol is a diterpenoid.
1-(3-Hydroxy-3-methyl-4-pentenyl)-2,5,5,8a-tetramethyldecahydro-2-naphthalenol is a natural product found in Salvia sahendica, Salvia sclarea, and Nicotiana with data available.
Brand Name: Vulcanchem
CAS No.: 318237-79-5
VCID: VC13278677
InChI: InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3
SMILES: CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol

1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

CAS No.: 318237-79-5

Cat. No.: VC13278677

Molecular Formula: C20H36O2

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol - 318237-79-5

Specification

CAS No. 318237-79-5
Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
IUPAC Name 1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
Standard InChI InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3
Standard InChI Key XVULBTBTFGYVRC-UHFFFAOYSA-N
SMILES CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C
Canonical SMILES CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C
Boiling Point 218.00 to 220.00 °C. @ 19.00 mm Hg
Melting Point 105.5 - 106 °C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a partially saturated naphthalene core substituted with hydroxyl groups at positions 2 and 3, along with methyl and pentenyl side chains. Its stereochemistry is critical to its biological function, with configurations at C1, C2, C8a, and the pentenyl group defining its activity .

Key Physical Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₆O₂
Molecular Weight308.5 g/mol
Density0.954 g/cm³
Melting Point95–100 °C
Boiling Point218–220 °C at 19 mmHg
Topological Polar Surface40.5 Ų

The compound’s hydrophobicity (XLogP: 4.90) and hydrogen-bond donor/acceptor count (2 each) influence its pharmacokinetic profile, including moderate blood-brain barrier permeability (72.5% probability) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis begins with terpene precursors like isoprene and citral, proceeding through cyclization, hydrogenation, and hydroxylation steps. Stereoselective hydroxylation is achieved using chiral catalysts, with yields optimized under controlled temperatures (50–80°C) and pressures (1–3 atm) .

Critical Reaction Steps:

  • Cyclization: Forms the naphthalene core using acid catalysts (e.g., H₂SO₄).

  • Hydrogenation: Reduces double bonds with Pd/C or PtO₂ under H₂.

  • Hydroxylation: Introduces hydroxyl groups via Sharpless asymmetric epoxidation .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency. Palladium-based catalysts and distillation-purification systems ensure >90% purity, meeting fragrance and pharmaceutical standards.

Biological Activities and Mechanisms

Anticancer Properties

The compound induces apoptosis in leukemia (IC₅₀: 12 μM) and colon cancer cells (HT-29) by activating caspase-3/7 and suppressing Bcl-2 expression. In vivo studies demonstrate tumor volume reduction by 58% in xenograft models .

Mechanistic Insights:

  • MAPK/NF-κB Pathway Inhibition: At 20 μM, it reduces phosphorylated ERK and p65 levels by 70%, mitigating inflammation-driven carcinogenesis.

  • Oxidative Stress Modulation: Scavenges ROS (EC₅₀: 45 μM) via hydroxyl group-mediated electron transfer .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), the compound disrupts membrane integrity, as shown by propidium iodide uptake assays .

Pharmacokinetic and Toxicological Profile

ADMET Predictions

ParameterPredictionProbability
Human Intestinal AbsorptionHigh99.6%
Blood-Brain Barrier PenetrationModerate72.5%
CYP3A4 SubstrateYes60.6%
HepatotoxicityLow85%

Despite high absorption, oral bioavailability remains limited (50%) due to first-pass metabolism. Notably, it inhibits P-glycoprotein (84.5% probability), posing drug-drug interaction risks .

Industrial and Therapeutic Applications

Fragrance Industry

The compound’s woody, amber-like aroma makes it a premium ingredient in perfumes. Its stability under UV light (t₁/₂ > 200 hours at 25°C) outperforms synthetic analogs like Ambroxide .

Comparison with Structural Analogs

CompoundAroma ProfileStability (t₁/₂)Anticancer IC₅₀
SclareolHerbaceous150 hours15 μM
AmbroxideMusky180 hoursN/A
Target CompoundWoody-Amber220 hours12 μM

The target compound’s extended stability and lower IC₅₀ highlight its superiority in industrial and therapeutic contexts .

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